N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine
Overview
Description
Scientific Research Applications
Crystal Structure Analysis :
- The crystal structure of compounds related to N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine has been studied, providing insights into their molecular configurations which are crucial for understanding their chemical properties and potential applications in medicinal chemistry due to their antibacterial effects (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
Synthesis and Characterization :
- Research has been conducted on the synthesis and characterization of related compounds, which is fundamental for developing new pharmaceuticals and understanding their pharmacological properties. For instance, the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers illustrates the importance of correct chemical identification in research chemicals (McLaughlin et al., 2016).
Biological Activity :
- Studies have been conducted to understand the biological activities of similar compounds. For example, compounds like 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]-pyrimidin-7-imines show moderate to weak fungicidal and insecticidal activity, which could have implications in agricultural and pharmaceutical applications (Chen & Shi, 2008, 2009).
Antimicrobial Activity :
- The antimicrobial activities of compounds with a structure similar to this compound have been tested, showing effectiveness against various microorganisms. This research is pivotal for developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Synthesis and Reactivity Studies :
- The synthesis and reactivity of related compounds have been explored. Understanding these chemical reactions is essential for the development of new synthetic pathways and compounds with potential applications in various scientific fields (Shinkevich et al., 2008).
Cycloaddition Reactions :
- Cycloaddition reactions involving similar compounds have been investigated, which are important for creating new chemical entities and have potential applications in medicinal chemistry (Żmigrodzka et al., 2022).
Reaction Mechanisms and Theoretical Studies :
- Theoretical studies and investigation of reaction mechanisms of related compounds offer deeper understanding of their chemical behavior, which is crucial for designing new drugs and materials (Shin & Park, 2007).
Gold-Catalyzed Cycloisomerizations :
- Gold-catalyzed cycloisomerizations of compounds similar to this compound have been studied, highlighting the potential for synthesizing novel organic compounds (Couty, Meyer, & Cossy, 2009).
Pharmacological Activity Studies :
- Research into the pharmacological activity of Schiff bases and azetidinones related to this compound provides insights into their potential as antidepressant and nootropic agents, crucial for drug discovery (Thomas et al., 2016).
Synthesis of Neonicotinoid Compounds :
- The synthesis of dihydropiperazine neonicotinoid compounds, which are structurally related to this compound, shows their potential application in the development of insecticides (Samaritoni et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-8(3-2-6-12-10)7-13-9-4-1-5-9/h2-3,6,9,13H,1,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETLCAZFJMLPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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